(2E)-3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylprop-2-enamide
Overview
Description
(2E)-3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylprop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylprop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate amine and an α,β-unsaturated carbonyl compound.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.
Formation of the Benzodioxin Ring: The benzodioxin ring is typically formed through a cyclization reaction involving a dihydroxybenzene derivative and an appropriate dihalide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylprop-2-enamide: The parent compound.
(2E)-3-(2-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylprop-2-enamide: A similar compound with a bromophenyl group instead of a chlorophenyl group.
(2E)-3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylprop-2-enamide: A similar compound with a methyl group instead of a phenyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO3/c24-20-9-5-4-8-17(20)14-19(16-6-2-1-3-7-16)23(26)25-18-10-11-21-22(15-18)28-13-12-27-21/h1-11,14-15H,12-13H2,(H,25,26)/b19-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUIMJSLFFUXQV-XMHGGMMESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC3=CC=CC=C3Cl)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)/C(=C/C3=CC=CC=C3Cl)/C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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